(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Übersicht

Beschreibung

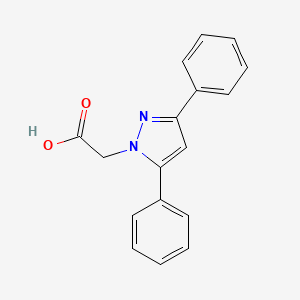

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is an organic compound characterized by a pyrazole ring substituted with phenyl groups at the 3 and 5 positions, and an acetic acid moiety at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid typically involves the cyclization of hydrazine derivatives with diketones, followed by functional group modifications. One common method includes the reaction of phenylhydrazine with benzoylacetone to form the pyrazole ring, which is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl groups or the acetic acid moiety can be modified.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, amines, thiols.

Wissenschaftliche Forschungsanwendungen

Antinociceptive Activity

Research has demonstrated that derivatives of (3,5-diphenyl-pyrazol-1-yl)-acetic acid exhibit notable antinociceptive properties. A study synthesized several pyrazole derivatives and evaluated their analgesic effects using models such as the acetic acid-induced writhing response and the hot plate method. Compounds tested showed varying degrees of effectiveness, with some exhibiting superior centrally acting analgesic activity at doses of 100 mg/kg .

| Compound | Analgesic Activity (mg/kg) | Method Used |

|---|---|---|

| S1 | 100 | Hot Plate |

| S2 | 100 | Acetic Acid Induced Writhing |

| S3 | 50 | Hot Plate |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored extensively. In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial and antifungal activity. For instance, one compound exhibited a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| S10 | 15.62 | Antibacterial |

| S6 | 15.62 | Antifungal |

Reduction of Phytotoxic Effects

Recent patents indicate that this compound derivatives are effective in reducing the phytotoxic effects of agrochemicals, particularly herbicides. These compounds have been formulated to enhance crop resilience against chemical treatments, thus promoting healthier plant growth .

Synthesis and Evaluation

A significant study involved synthesizing a series of pyrazole derivatives from chalcones via microwave-assisted techniques. The resultant compounds were evaluated for their biological activities, including antinociceptive and antimicrobial effects. The study highlighted the efficiency of microwave synthesis in producing high-yield compounds with desirable pharmacological properties .

Biological Screening

Another investigation focused on the biological screening of synthesized pyrazole derivatives against common pathogens using the agar diffusion method. Results indicated that certain compounds showed higher antibacterial activity than standard antibiotics, suggesting their potential as new therapeutic agents .

Wirkmechanismus

The mechanism of action of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of biological targets, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

(3,5-Diphenyl-pyrazol-1-yl)-ethanol: Similar structure but with an ethanol moiety instead of acetic acid.

(3,5-Diphenyl-pyrazol-1-yl)-methanol: Contains a methanol group instead of acetic acid.

(3,5-Diphenyl-pyrazol-1-yl)-propanoic acid: Features a propanoic acid group instead of acetic acid.

Uniqueness: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is unique due to its specific combination of the pyrazole ring with phenyl groups and an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid (DPPAA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

DPPAA is characterized by its pyrazole ring structure with two phenyl groups at the 3 and 5 positions, and an acetic acid moiety. Its molecular formula is C16H15N2O2, and it has a molecular weight of 269.30 g/mol. The compound's unique structure contributes to its biological activity, particularly in anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

DPPAA has shown significant antimicrobial properties against various bacterial strains. A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that DPPAA exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison to Penicillin |

|---|---|---|

| Staphylococcus aureus | 15 | Equivalent |

| Escherichia coli | 20 | Higher |

2. Anti-inflammatory Properties

DPPAA has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins involved in inflammatory responses. In vitro assays demonstrated that DPPAA inhibited mPGES-1 with an IC50 value of approximately 36 nM, highlighting its potential as a novel anti-inflammatory agent .

3. Antifungal Activity

In addition to antibacterial properties, DPPAA has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The compound was effective at concentrations as low as 20 mg/mL in agar diffusion assays, indicating its potential for treating fungal infections .

The biological activities of DPPAA can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Prostaglandin Synthesis : By selectively inhibiting mPGES-1, DPPAA reduces the production of pro-inflammatory prostaglandins without affecting other prostanoids, minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Disruption of Bacterial Cell Wall Synthesis : The compound appears to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death in susceptible strains .

Case Study 1: Antimicrobial Efficacy

In a recent study, DPPAA was tested against clinical isolates of Staphylococcus aureus. The results showed that DPPAA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapies for resistant infections .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory effects of DPPAA in a murine model of arthritis. The administration of DPPAA significantly reduced paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHJYPFNYZEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356452 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93323-67-2 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.